

Comparative Analysis of Ethyl 4-(cyclopropylamino)benzoate: In Vitro and In Vivo Validation

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Compound of Interest

Compound Name: Ethyl 4-(cyclopropylamino)benzoate

Cat. No.: B053049

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Disclaimer: Publicly available scientific literature lacks specific in vitro and in vivo validation data for **Ethyl 4-(cyclopropylamino)benzoate**. To fulfill the structural requirements of this request, this guide will present a comparative analysis of a similarly structured compound, SAR150640 (Ethyl-4-[trans-4-(((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]phenoxy]propyl) amino)cyclohexyl]benzoate hydrochloride), a potent and selective human beta-3 adrenoceptor agonist. The data and methodologies presented herein are derived from published studies on SAR150640 and are intended to serve as a representative example of a comprehensive comparison guide.

This guide provides an objective comparison of SAR150640's performance against other relevant compounds, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to facilitate an understanding of its pharmacological profile.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Potency

Compound	Binding Affinity (K _i , nM) at β 3-adrenoceptors	Functional Potency (pEC ₅₀) for cAMP production
SAR150640	73	6.5
SSR500400 (metabolite)	358	6.2
(-)-Isoproterenol	Not Reported	5.1

Table 2: In Vitro Potency in Human Myometrial Tissue

Compound	Potency (pIC ₅₀) for Inhibition of Spontaneous Contractions
SAR150640	6.4
SSR500400 (metabolite)	6.8
Salbutamol	5.9
CGP12177	5.8
(-)-Isoproterenol	Similar to SAR150640
Atosiban	Similar to SAR150640

Table 3: In Vivo Efficacy in Conscious Cynomolgus Monkeys

Compound	Dose (mg/kg, i.v.)	Inhibition of Myometrial Contractions	Effect on Heart Rate	Effect on Blood Pressure
SAR150640	1	Dose-dependent inhibition	No significant effect	No significant effect
6	Dose-dependent inhibition	No significant effect	No significant effect	
Atosiban	6	No significant inhibition	Not Reported	Not Reported
Salbutamol	0.05	No inhibitory effect	Dose-dependent increase	Not Reported
0.25	No inhibitory effect	Dose-dependent increase	Not Reported	

Experimental Protocols

In Vitro cAMP Production Assay

The functional potency of the compounds was assessed by measuring their ability to stimulate cyclic AMP (cAMP) production in membrane preparations from human neuroblastoma cells (SKNMC), which endogenously express beta-3 adrenoceptors.[1] Membranes were incubated with varying concentrations of the test compounds in the presence of ATP and a phosphodiesterase inhibitor. The reaction was stopped, and the amount of cAMP produced was quantified using a competitive binding assay. The pEC50 values, representing the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response, were then calculated.

Inhibition of Uterine Contractions

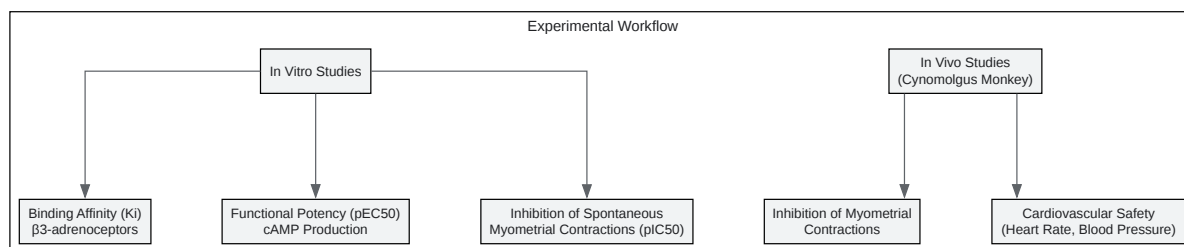
Human myometrial strips were obtained from near-term pregnant women undergoing cesarean section. The strips were mounted in organ baths containing physiological salt solution and maintained at 37°C. Spontaneous contractions were recorded. The inhibitory effects of the compounds were evaluated by adding them cumulatively to the organ baths and measuring the

concentration-dependent inhibition of contractile activity.[1] The pIC50 values, indicating the negative logarithm of the molar concentration causing 50% inhibition, were determined.

In Vivo Myometrial Contraction Inhibition in Cynomolgus Monkeys

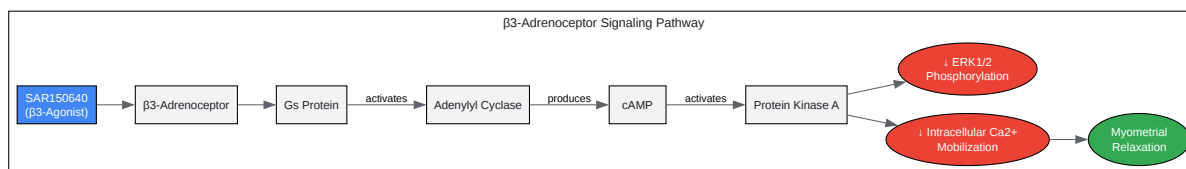
Conscious, unrestrained female cynomolgus monkeys were instrumented for the recording of myometrial activity. Test compounds were administered intravenously at the specified doses. The frequency and amplitude of uterine contractions were monitored and recorded. The effects on heart rate and blood pressure were also monitored to assess cardiovascular side effects.[1]

Mandatory Visualization



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Caption: A flowchart illustrating the key in vitro and in vivo experimental stages.



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Caption: The signaling cascade initiated by a beta-3 adrenoceptor agonist.

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References

- 1. In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-(((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino)cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
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